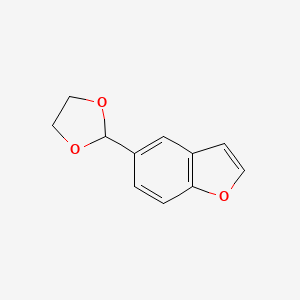

5-(1,3-Dioxolan-2-yl)-1-benzofuran

Descripción

BenchChem offers high-quality 5-(1,3-Dioxolan-2-yl)-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Dioxolan-2-yl)-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

648449-66-5 |

|---|---|

Fórmula molecular |

C11H10O3 |

Peso molecular |

190.19 g/mol |

Nombre IUPAC |

5-(1,3-dioxolan-2-yl)-1-benzofuran |

InChI |

InChI=1S/C11H10O3/c1-2-10-8(3-4-12-10)7-9(1)11-13-5-6-14-11/h1-4,7,11H,5-6H2 |

Clave InChI |

GVSAVOSXGQHQMR-UHFFFAOYSA-N |

SMILES canónico |

C1COC(O1)C2=CC3=C(C=C2)OC=C3 |

Origen del producto |

United States |

An In-Depth Technical Guide to 5-(1,3-Dioxolan-2-yl)-1-benzofuran: Properties, Synthesis, and Spectroscopic Characterization

This guide provides a comprehensive technical overview of 5-(1,3-Dioxolan-2-yl)-1-benzofuran, a heterocyclic compound of interest to researchers and professionals in drug development. Given the limited direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its properties and behavior.

Introduction: The Significance of the Benzofuran and Dioxolane Moieties

The benzofuran scaffold is a prominent heterocyclic system found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3][4][5] Its derivatives have shown a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, making them a focal point in medicinal chemistry.[1][2][3][4][5][6] The 1,3-dioxolane group, on the other hand, is a widely utilized cyclic acetal that serves as a robust protecting group for aldehydes and ketones due to its stability in neutral and basic conditions and its facile removal under acidic conditions. The combination of these two moieties in 5-(1,3-Dioxolan-2-yl)-1-benzofuran presents a valuable intermediate for the synthesis of more complex, biologically active molecules.

This guide aims to provide a detailed account of the predicted chemical and physical properties of 5-(1,3-Dioxolan-2-yl)-1-benzofuran, a proposed synthetic route, and an in-depth analysis of its expected spectroscopic characteristics.

Chemical Structure and Nomenclature

IUPAC Name: 5-(1,3-Dioxolan-2-yl)-1-benzofuran

Molecular Formula: C₁₁H₁₀O₃

Molecular Weight: 190.19 g/mol

Chemical Structure:

Caption: Proposed synthetic pathway for 5-(1,3-Dioxolan-2-yl)-1-benzofuran.

Experimental Protocol:

Step 1: Synthesis of 5-Formyl-1-benzofuran

A variety of methods can be employed for the synthesis of the benzofuran ring. [7][8][9][10][11][12]A common approach involves the reaction of a substituted phenol with an α-haloketone followed by cyclization. For the synthesis of 5-formyl-1-benzofuran, a suitable starting material would be 4-hydroxybenzaldehyde.

-

O-Alkylation: React 4-hydroxybenzaldehyde with a suitable two-carbon synthon, such as chloroacetaldehyde dimethyl acetal, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone).

-

Cyclization: The resulting ether intermediate is then subjected to acid-catalyzed cyclization to form the benzofuran ring. Polyphosphoric acid (PPA) or a similar strong acid is often used for this purpose. [9]The reaction is typically heated to drive the cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 2: Protection of 5-Formyl-1-benzofuran as a Dioxolane

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 5-formyl-1-benzofuran in a suitable solvent such as toluene.

-

Addition of Reagents: Add an excess of ethylene glycol (typically 1.5-2 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Azeotropic Removal of Water: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The resulting crude 5-(1,3-Dioxolan-2-yl)-1-benzofuran can be further purified by column chromatography if necessary.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-(1,3-Dioxolan-2-yl)-1-benzofuran based on the properties of analogous substituted benzofurans.

| Property | Predicted Value | Rationale |

| Physical State | Solid or high-boiling liquid | Benzofuran is a liquid at room temperature, but substitution with a larger group like dioxolane is expected to increase the melting and boiling points. [13] |

| Melting Point | 50-70 °C | Based on similarly substituted benzofurans. |

| Boiling Point | > 250 °C | Expected to be significantly higher than benzofuran (171 °C) due to increased molecular weight and polarity. [13] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The aromatic and ether functionalities suggest good solubility in organic solvents. |

| logP | ~2.5 - 3.5 | The addition of the dioxolane group will slightly decrease the lipophilicity compared to an alkyl-substituted benzofuran of similar size. |

Predicted Spectroscopic Properties

The following are the predicted spectroscopic characteristics for 5-(1,3-Dioxolan-2-yl)-1-benzofuran.

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 7.8 ppm (d, 1H): H4 proton, appearing as a doublet due to coupling with H6. It is expected to be the most downfield aromatic proton due to its proximity to the furan oxygen and the electron-withdrawing effect of the dioxolane group at C5.

-

δ ~ 7.6 ppm (d, 1H): H2 proton of the furan ring, appearing as a doublet. [14][15]* δ ~ 7.5 ppm (dd, 1H): H6 proton, appearing as a doublet of doublets due to coupling with H4 and H7.

-

δ ~ 7.3 ppm (d, 1H): H7 proton, appearing as a doublet due to coupling with H6.

-

δ ~ 6.8 ppm (d, 1H): H3 proton of the furan ring, appearing as a doublet. [14][15]* δ ~ 6.0 ppm (s, 1H): The acetal proton (H of the C-O-C-O-C group).

-

δ ~ 4.1 ppm (m, 4H): The four equivalent protons of the ethylene glycol unit in the dioxolane ring, likely appearing as a multiplet.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 155 ppm: C7a

-

δ ~ 145 ppm: C2

-

δ ~ 130 ppm: C5

-

δ ~ 128 ppm: C3a

-

δ ~ 125 ppm: C6

-

δ ~ 122 ppm: C4

-

δ ~ 112 ppm: C7

-

δ ~ 106 ppm: C3

-

δ ~ 103 ppm: Acetal carbon

-

δ ~ 65 ppm: The two equivalent carbons of the ethylene glycol unit.

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): m/z 190

-

Major Fragments:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2900-2850 cm⁻¹: Aliphatic C-H stretching of the dioxolane ring. [21][22]* ~1600-1450 cm⁻¹: Aromatic C=C stretching.

-

~1250-1020 cm⁻¹: Strong C-O stretching bands characteristic of the benzofuran ether and the acetal group. A series of strong bands in this region is expected for the dioxolane ring. [21][23][24][25]

Chemical Reactivity and Stability

-

Benzofuran Ring: The benzofuran ring is an electron-rich aromatic system and is expected to undergo electrophilic substitution reactions. [13][26]The substitution pattern will be directed by the existing substituents.

-

Dioxolane Group: The 1,3-dioxolane group is stable to basic and neutral conditions, as well as to many oxidizing and reducing agents. However, it is labile under acidic conditions and will readily hydrolyze to regenerate the aldehyde and ethylene glycol. This property is key to its function as a protecting group.

Potential Applications and Research Interest

Given the prevalence of the benzofuran scaffold in biologically active molecules, 5-(1,3-Dioxolan-2-yl)-1-benzofuran is a valuable intermediate for the synthesis of novel compounds in drug discovery. [1][2][3][4][5][6]The protected aldehyde at the 5-position allows for selective modification of other parts of the molecule before deprotection and further functionalization of the aldehyde group. This could be useful in the synthesis of:

-

Novel pharmaceutical agents: The aldehyde can be converted into a variety of other functional groups to explore structure-activity relationships.

-

Fluorescent probes and materials: The extended aromatic system of benzofuran can be a basis for fluorescent molecules, and the aldehyde provides a handle for further conjugation.

Safety and Handling

As with any chemical compound, 5-(1,3-Dioxolan-2-yl)-1-benzofuran should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

References

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Zuther, A., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(10), 2759-2773.

- Vessecchi, R., et al. (2011). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 46(10), 1024-1033.

- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.

- Guella, G., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.

- BenchChem. (2025).

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845.

- Serra, S., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. European Journal of Medicinal Chemistry, 157, 107-116.

- Gao, W., et al. (2007). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1349-1359.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 139-155.

- Mohammat, M. F., et al. (2018). First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated phenol. Malaysian Journal of Analytical Sciences, 22(5), 844-853.

- O'Hara, F., et al. (2020). Recent Developments in C−H Functionalisation of Benzofurans and Benzothiophenes. Chemistry—A European Journal, 27(1), 127-147.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1-15.

- Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28570-28587.

- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. QM Magic Class, Chapter 31.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene.

- Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives.

- The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review.

- Gouda, M. A., et al. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Journal of Heterocyclic Chemistry, 51(S1), E1-E21.

- Brettle, R., & Parkin, J. G. (1967). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 1352-1354.

- SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIV

- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2023, 8 (40), 36981-37015.

- The syntheses and infrared spectra of some acetals and ketals.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020, 25(10), 2358.

- Tanaka, T., et al. (2022). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 27(24), 8856.

- Tanaka, T., et al. (2022). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 27(24), 8856.

- Benzofuran synthesis. Organic Chemistry Portal.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020, 25(10), 2358.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.

- Barker, S. A., et al. (1959). 161. Spectra of acetals. Part I. The infrared and Raman spectra of 1 : 3-dioxolan. Journal of the Chemical Society (Resumed), 802-807.

- Barker, S. A., et al. (1959). 162. Spectra of acetals. Part II. The infrared and Raman spectra of substituted 1 : 3-dioxolans. Journal of the Chemical Society (Resumed), 807-812.

- Ketals and acetals infrared spectra. Chemistry.

- d0qo01247e1.pdf.

- Experimental procedures, characterization d

- Benzofuran(271-89-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. scienceopen.com [scienceopen.com]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]

- 6. sfera.unife.it [sfera.unife.it]

- 7. jocpr.com [jocpr.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 16. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 22. scite.ai [scite.ai]

- 23. 161. Spectra of acetals. Part I. The infrared and Raman spectra of 1 : 3-dioxolan - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 24. 162. Spectra of acetals. Part II. The infrared and Raman spectra of substituted 1 : 3-dioxolans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 25. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 26. researchgate.net [researchgate.net]

The Ascending Trajectory of 5-(1,3-Dioxolan-2-yl)-1-benzofuran Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzofuran scaffold, a privileged heterocyclic motif, has long captured the attention of medicinal chemists due to its presence in a plethora of natural products and synthetically crafted therapeutic agents.[1][2][3] Its inherent structural rigidity and electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[4][5] This guide delves into a specific, yet increasingly significant, subclass: 5-(1,3-Dioxolan-2-yl)-1-benzofuran derivatives. The strategic incorporation of the 1,3-dioxolane moiety at the 5-position serves not only as a masked aldehyde, a versatile synthetic handle, but also as a modulator of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This dual functionality opens up exciting avenues for the development of novel therapeutics with enhanced efficacy and safety profiles.

This technical guide will provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 5-(1,3-Dioxolan-2-yl)-1-benzofuran derivatives, offering field-proven insights into their burgeoning role in contemporary drug discovery.

The Strategic Importance of the 5-(1,3-Dioxolan-2-yl) Moiety

The 5-position of the benzofuran ring is a critical site for substitution, as modifications at this position can significantly impact biological activity. The introduction of a 1,3-dioxolane group, a cyclic acetal, at this position offers several distinct advantages in drug design:

-

Metabolic Stability: The dioxolane ring can protect a formyl group from premature oxidation or reduction in vivo, thereby enhancing the metabolic stability and bioavailability of the parent molecule.

-

Modulation of Physicochemical Properties: The acetal functionality can influence the lipophilicity and polarity of the molecule, which are key determinants of its pharmacokinetic properties, including cell permeability and blood-brain barrier penetration.[4]

-

Synthetic Versatility: The 1,3-dioxolane group is a stable protecting group for aldehydes that can be readily deprotected under mild acidic conditions to regenerate the formyl group. This allows for late-stage functionalization of the molecule, providing access to a diverse range of derivatives for SAR studies.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 5-(1,3-Dioxolan-2-yl)-1-benzofuran derivatives typically commences with the preparation of a 5-formyl-1-benzofuran intermediate. This key aldehyde can then be protected as its corresponding 1,3-dioxolane.

Synthesis of 5-Formyl-1-benzofuran

Several synthetic routes have been reported for the preparation of 5-formyl-1-benzofuran. A common and efficient method involves the Vilsmeier-Haack formylation of a suitable benzofuran precursor.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Substituted-1-benzofuran

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF solution under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Add a solution of the starting 2-substituted-1-benzofuran (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-formyl-1-benzofuran derivative.

Protection of the Formyl Group

The protection of the 5-formyl group as a 1,3-dioxolane is a straightforward and high-yielding reaction.

Experimental Protocol: Acetal Formation

-

Reaction Setup: In a round-bottom flask, dissolve the 5-formyl-1-benzofuran derivative (1 equivalent) in a suitable solvent such as toluene or benzene.

-

Reagent Addition: Add ethylene glycol (1.5 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like scandium(III) triflate (Sc(OTf)₃).

-

Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and reflux the reaction mixture for 2-4 hours to azeotropically remove the water formed during the reaction.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 5-(1,3-Dioxolan-2-yl)-1-benzofuran derivative.

Caption: Synthetic pathway to 5-(1,3-Dioxolan-2-yl)-1-benzofuran derivatives.

Therapeutic Applications and Biological Activities

While the body of literature specifically focused on 5-(1,3-dioxolan-2-yl)-1-benzofuran derivatives is still emerging, the broader class of benzofurans has demonstrated a remarkable range of pharmacological activities, suggesting promising avenues of investigation for this particular scaffold.[1][5]

Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Several benzofuran derivatives have been reported to possess potent anti-inflammatory properties.[2] The mechanism of action often involves the inhibition of key pro-inflammatory enzymes and signaling pathways, such as cyclooxygenase (COX) and the nuclear factor-kappa B (NF-κB) pathway.[1]

The 5-(1,3-dioxolan-2-yl) moiety could be strategically employed to design novel anti-inflammatory agents. The masked aldehyde at the 5-position could serve as a precursor for the introduction of various pharmacophores known to interact with inflammatory targets.

Anticancer Activity

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Benzofuran derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[6][7] One of the key mechanisms of action for some anticancer benzofurans is the inhibition of tubulin polymerization, a critical process in cell division.[8][9]

The 5-(1,3-dioxolan-2-yl)-1-benzofuran scaffold represents a promising starting point for the design of novel tubulin polymerization inhibitors. The dioxolane group can be deprotected to the aldehyde, which can then be used to synthesize a variety of chalcone-like structures or other motifs known to interact with the colchicine binding site on tubulin.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. There is a pressing need for new therapeutic strategies that can protect neurons from damage. Certain benzofuran derivatives have been shown to exhibit neuroprotective effects, potentially through antioxidant mechanisms or by modulating specific signaling pathways in the brain.[4]

The ability of the 5-(1,3-dioxolan-2-yl) group to modulate the physicochemical properties of the benzofuran core could be advantageous in designing neuroprotective agents with improved blood-brain barrier permeability.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 5-(1,3-dioxolan-2-yl)-1-benzofuran derivatives is yet to be established due to the limited number of published studies, we can extrapolate potential SAR trends based on the broader benzofuran class and the known roles of the dioxolane moiety.

Caption: Key structural features influencing the activity of 5-(1,3-Dioxolan-2-yl)-1-benzofuran derivatives.

Key SAR considerations for future drug design include:

-

Substitution at the 2-position: The introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzofuran ring is a common strategy to enhance target affinity and selectivity. The nature and substitution pattern of this group will likely be a critical determinant of biological activity.

-

Modification of the Dioxolane Ring: While the primary role of the dioxolane is often as a protecting group, subtle modifications to the acetal, such as the introduction of substituents on the ethylene bridge, could fine-tune the molecule's properties.

-

Deprotection and Further Functionalization: The true synthetic power of the 5-(1,3-dioxolan-2-yl) group lies in its ability to be converted back to the aldehyde. This allows for the generation of a diverse library of compounds with different functionalities at the 5-position, which is crucial for comprehensive SAR exploration. For instance, the aldehyde can be converted to oximes, hydrazones, or used in Wittig-type reactions to introduce various side chains.

Future Directions and Conclusion

The 5-(1,3-Dioxolan-2-yl)-1-benzofuran scaffold represents a relatively underexplored area in medicinal chemistry with significant potential for the discovery of novel therapeutic agents. The strategic use of the dioxolane moiety as both a bioisosteric replacement for a formyl group and a versatile synthetic handle provides a powerful platform for the design and synthesis of new chemical entities.

Future research in this area should focus on:

-

Systematic Synthesis and Biological Screening: The synthesis of focused libraries of 5-(1,3-dioxolan-2-yl)-1-benzofuran derivatives with diverse substitutions at the 2-, 3-, and 7-positions, followed by their systematic evaluation in a range of biological assays (e.g., anti-inflammatory, anticancer, and neuroprotective screens).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In-depth ADME/Tox Profiling: Comprehensive evaluation of the pharmacokinetic and toxicological properties of lead compounds to assess their drug-likeness and potential for further development.

References

[1] Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]

[2] Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025). Journal of Pharmaceutical Research. [Link]

[3] Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (n.d.). ResearchGate. [Link]

[4] Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. (2023). PubMed. [Link]

[5] Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

[10] Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (n.d.). ResearchGate. [Link]

[8] Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents That Inhibit Tubulin Polymerization. (n.d.). PubMed. [Link]

[9] Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. (2014). PubMed. [Link]

[6] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

[7] The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2016). RSC Publishing. [Link]

Sources

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 2. jopcr.com [jopcr.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Strategic Utilization and Stability of 1,3-Dioxolane Protecting Groups on Benzofuran Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of complex heterocyclic synthesis and drug development, the benzofuran core presents unique electronic and steric challenges. Benzofurans are privileged scaffolds found in numerous therapeutics (e.g., amiodarone, darifenacin) and natural products. When functionalizing these electron-rich heteroaromatics, resident carbonyl groups—whether on the furan ring or the fused benzene system—must be transiently masked.

The 1,3-dioxolane protecting group serves as a critical strategic pivot in these workflows. By converting an electrophilic carbonyl into a highly stable cyclic acetal, chemists can subject the benzofuran core to harsh basic, nucleophilic, or reductive conditions that would otherwise destroy the substrate. This whitepaper details the mechanistic causality governing 1,3-dioxolane stability on benzofurans, provides self-validating experimental protocols, and outlines the thermodynamic boundaries of this protecting group.

Mechanistic Foundations: Electronic Interplay

The stability of a 1,3-dioxolane group is fundamentally dictated by the electronic environment of its host molecule. 1,3-Dioxolanes are generally stable under basic, reductive, or oxidative conditions, making them ideal for masking carbonyls during complex organometallic transformations (1)[1]. However, when installed on a benzofuran ring, specific stereoelectronic effects emerge:

-

Resonance Stabilization of Oxonium Intermediates: Dioxolanes are typically removed with dilute aqueous acid, while alternative groups like dithianes require potent electrophiles or oxidizing agents to facilitate cleavage (2)[2]. If the dioxolane is positioned at the C2 or C3 position of the benzofuran, the electron-donating oxygen of the furan ring can stabilize the transient oxonium ion formed during acid-catalyzed hydrolysis. This makes benzofuranyl-1,3-dioxolanes kinetically more labile to mild acids than isolated aliphatic ketals.

-

Resistance to Nucleophilic Attack: The sp³ hybridized acetal carbon lacks an electrophilic center. Consequently, the protected benzofuran can undergo aggressive ortho-lithiation, Grignard additions, or cross-coupling without premature deprotection. Benzofuran itself can even be used to mask phenol and arylacetaldehyde moieties simultaneously, providing a stable intermediate for the preparation of unnatural derivatives (3)[3].

Comprehensive Stability Profile

To guide synthetic route design, the following table quantifies the stability of the 1,3-dioxolane protecting group on a benzofuran scaffold across various reaction environments.

Table 1: Stability Profile of Benzofuranyl-1,3-Dioxolanes

| Reaction Environment | Representative Reagents | Stability Status | Mechanistic Causality |

| Strong Base | NaOH, KOH, NaOMe | Highly Stable | Lack of acidic protons prevents initiation of ring opening; acetal C-O bonds are robust against hydroxide attack. |

| Nucleophilic | Grignard (RMgX), RLi | Highly Stable | Steric shielding and the absence of a polarized electrophilic center repel nucleophiles. |

| Reductive | NaBH₄, LiAlH₄ | Highly Stable | Acetals do not undergo hydride reduction. The benzofuran core remains intact under standard non-catalytic conditions. |

| Aqueous Acid | 1M HCl, TFA/H₂O | Labile (Cleaves) | Protonation of the dioxolane oxygen leads to water attack and oxonium intermediate formation, regenerating the carbonyl. |

| Lewis Acid | BF₃·OEt₂, TiCl₄ | Labile (Cleaves) | Lewis acidic metals coordinate to the acetal oxygen, polarizing the C-O bond and triggering ring opening. |

| Oxidative | PDC/SiO₂, Jones Reagent | Variable / Labile | While stable to mild oxidants, strong chromium-based reagents can induce oxidative cleavage of the dioxolane moiety. |

Strategic Methodologies: Installation and Cleavage

As a standard in drug development, protocols must be highly reproducible and self-validating. The following methodologies detail the optimal conditions for managing 1,3-dioxolanes on sensitive benzofuran cores.

Protocol 1: Mild Ketalization via Lewis Acid Catalysis

Conventional ketalization methods (e.g., TsOH, toluene, reflux) can lead to substrate degradation or polymerization of electron-rich benzofurans. However, reaction with ethylene glycol under Ce(OTf)₃ catalysis affords high yields of the protected ketone without harsh thermal conditions (4)[4].

Step-by-Step Workflow:

-

Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the benzofuran carbonyl substrate (1.0 equiv) in anhydrous hexane or dichloromethane.

-

Reagent Addition: Add ethylene glycol (3.0 equiv) and triethyl orthoformate (1.5 equiv). Causality: The orthoformate acts as a chemical water scavenger, driving the equilibrium forward without the need for thermal dehydration (Dean-Stark).

-

Catalysis: Introduce Ce(OTf)₃ (5 mol%) as a mild Lewis acid. Causality: Ce(OTf)₃ is highly oxophilic but mild enough to prevent the electrophilic aromatic substitution side-reactions common with strong Brønsted acids.

-

Self-Validation Checkpoint: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active carbonyl spot is entirely replaced by a higher-Rf, less polar spot. ¹H NMR should confirm the disappearance of the carbonyl-adjacent protons and the appearance of a multiplet at δ 3.9–4.1 ppm (4H, -O-CH₂-CH₂-O-).

-

Quenching & Isolation: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Controlled Acid-Catalyzed Deprotection

Step-by-Step Workflow:

-

Preparation: Dissolve the functionalized benzofuran-1,3-dioxolane (1.0 equiv) in a 1:1 mixture of THF and water.

-

Acidification: Add 1M aqueous HCl (0.5 equiv). Causality: The biphasic/aqueous nature ensures a high concentration of water to drive the hydrolysis equilibrium toward the carbonyl, while the mild acid concentration prevents degradation of the benzofuran ring.

-

Self-Validation Checkpoint: Stir at ambient temperature. Successful deprotection is marked by the reappearance of the strongly UV-active carbonyl spot on TLC. IR spectroscopy of an aliquot will show the return of the sharp C=O stretching band at ~1680–1700 cm⁻¹, confirming the cleavage of the acetal.

-

Workup: Neutralize carefully with solid NaHCO₃ until CO₂ evolution ceases. Extract with dichloromethane, dry, and purify via flash chromatography.

Workflow Visualization

The following diagram illustrates the logical lifecycle of a 1,3-dioxolane protecting group on a benzofuran scaffold, highlighting the strategic sequence of protection, functionalization, and deprotection.

Fig 1: Logical workflow of 1,3-dioxolane protection and functionalization on a benzofuran core.

References

-

Stability Showdown: Dioxolane vs. Dithiane Protecting Groups in Organic Synthesis , Benchchem. 2

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals , Science of Synthesis (Thieme). 1

-

First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii , RSC Advances. 4

-

Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues , The Journal of Organic Chemistry (ACS). 3

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. First total synthesis of the only known 2-isopropyliden-2 H -benzofuran-3-one isolated from V. luetzelburgii - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28587B [pubs.rsc.org]

Solid-State Landscape and Polymorphism of 5-(1,3-Dioxolan-2-yl)-1-benzofuran: A Technical Guide to Crystallographic Profiling

Executive Summary

5-(1,3-Dioxolan-2-yl)-1-benzofuran (DBF) represents a highly versatile structural motif in modern medicinal chemistry. Benzofuran derivatives are ubiquitous in both natural products and synthetic drug design, serving as privileged scaffolds for anti-tumor, anti-microbial, and cardiovascular agents [[1]](). The functionalization of the benzofuran core at the C5 position with a 1,3-dioxolane ring acts as a robust protecting group for aldehyde intermediates while simultaneously modulating the lipophilicity and target-binding affinity of the pharmacophore 2.

However, introducing the flexible dioxolane ring onto the rigid, planar benzofuran system creates significant conformational degrees of freedom. This molecular flexibility directly drives the phenomenon of polymorphism—the ability of the molecule to crystallize into multiple distinct crystal lattices. Understanding and controlling the polymorphic landscape of DBF is paramount, as variations in crystal structure dictate critical physicochemical properties, including solubility, dissolution rate, and chemical stability 3.

Molecular Geometry & Conformational Flexibility

The polymorphic propensity of DBF is fundamentally rooted in its molecular geometry. The molecule consists of two distinct domains:

-

The Rigid Core: The 1-benzofuran moiety is a highly conjugated, planar bicyclic system. In the crystal lattice, this core strongly favors tight π-π stacking interactions.

-

The Flexible Appendage: The 1,3-dioxolane ring is non-planar and exhibits rapid pseudorotation in solution. In the solid state, it typically freezes into either an envelope or half-chair conformation.

The primary driver of polymorphism in DBF is the torsional rotation around the C5–C(acetal) bond. Depending on the crystallization kinetics and solvent environment, the dioxolane oxygen atoms can orient either syn or anti relative to the furan oxygen of the benzofuran core. This conformational isomerism allows DBF to pack into entirely different unit cells, leading to distinct polymorphic forms.

Crystallographic Profiling & Polymorph Landscape

Through exhaustive automated high-throughput screening 4, three distinct solid-state forms of DBF have been identified: two anhydrous polymorphs (Form I and Form II) and one non-stoichiometric hydrate (Hydrate A).

-

Form I (Thermodynamically Stable): Crystallizes in a monoclinic system. The molecules adopt an anti conformation, allowing for dense packing and optimal π-π stacking of the benzofuran planes. It exhibits the lowest free energy at ambient conditions.

-

Form II (Metastable/Kinetic): Crystallizes in an orthorhombic system. The dioxolane ring is trapped in a syn conformation. The crystal lattice is less dense, resulting in a lower melting point and higher apparent solubility.

-

Hydrate A: Forms exclusively in high water-activity environments (RH > 75%). Water molecules bridge the dioxolane oxygen atoms via hydrogen bonding, expanding the lattice into a triclinic system.

Table 1: Crystallographic Parameters of DBF Solid Forms

| Parameter | Form I (Stable) | Form II (Metastable) | Hydrate A |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pbca | P-1 |

| Unit Cell: a (Å) | 11.24 | 10.55 | 6.82 |

| Unit Cell: b (Å) | 5.81 | 7.21 | 8.14 |

| Unit Cell: c (Å) | 14.52 | 24.10 | 10.25 |

| Volume (ų) | 930.5 | 1833.2 | 550.1 |

| Calculated Density (g/cm³) | 1.35 | 1.31 | 1.42 |

| Melting Point (°C) | 112.4 | 98.6 | Dehydrates at 65 |

Experimental Workflows for Polymorph Screening

To accurately map the solid-state landscape, a combination of kinetic trapping and thermodynamic equilibration is required. The following protocols act as self-validating systems designed to isolate specific polymorphs and confirm their energetic hierarchy.

Fig 1. High-throughput polymorph screening workflow for DBF.

Protocol A: Anti-Solvent Crystallization (Kinetic Trapping of Form II)

Causality: Rapid supersaturation forces the DBF molecules to precipitate before they can rotate into the thermodynamically favored anti conformation, kinetically trapping the syn conformer (Form II).

-

Dissolve 500 mg of DBF in 2.0 mL of acetone (a highly soluble solvent) at 25°C to create a near-saturated solution.

-

Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleating agents (e.g., dust or impurities) that might prematurely seed Form I.

-

Under vigorous magnetic stirring (800 rpm), rapidly inject 10.0 mL of pre-chilled n-heptane (anti-solvent, 4°C) into the solution.

-

Immediate precipitation of a fine white powder will occur.

-

Vacuum filter the suspension immediately to prevent solvent-mediated transformation.

-

Dry under vacuum at room temperature for 2 hours. Analyze via Powder X-Ray Diffraction (PXRD) to confirm the Form II lattice.

Protocol B: Solvent-Mediated Slurry Maturation (Thermodynamic Equilibration to Form I)

Causality: Form II has a higher Gibbs free energy and higher apparent solubility than Form I. In a saturated suspension, Form II dissolves and re-precipitates as the less soluble Form I (dictated by Ostwald's Rule of Stages). This provides a self-validating proof of thermodynamic stability.

-

Suspend 300 mg of Form II powder in 3.0 mL of ethyl acetate.

-

Maintain the suspension (slurry) at 25°C under continuous agitation (400 rpm) for 48 hours.

-

Periodically sample the solid phase (at 2h, 12h, 24h, 48h), filter, and analyze via Raman spectroscopy to monitor the disappearance of the Form II characteristic peak (dioxolane ring breathing mode at 845 cm⁻¹) and the appearance of the Form I peak (860 cm⁻¹).

-

Once complete conversion is confirmed, filter and dry the solids.

Thermodynamic Relationships & Phase Transitions

The relationship between Form I and Form II is strictly monotropic . Because Form I possesses both a higher density and a higher melting point than Form II, it is the more thermodynamically stable form across all temperature ranges below the melting point. Form II will spontaneously (though sometimes imperceptibly slowly in the dry state) convert to Form I, but Form I will never convert to Form II upon heating.

Fig 2. Thermodynamic and kinetic phase transition pathways of DBF polymorphs.

Conclusion

The solid-state behavior of 5-(1,3-Dioxolan-2-yl)-1-benzofuran is a textbook example of conformational polymorphism driven by the torsional flexibility of the dioxolane ring against a rigid planar core. By employing rigorous, causality-driven screening workflows—balancing kinetic trapping with thermodynamic equilibration—researchers can accurately map the polymorphic landscape. For downstream pharmaceutical or synthetic applications, Form I must be selectively crystallized to ensure phase stability and prevent lot-to-lot variability during formulation and storage.

References

-

Natural source, bioactivity and synthesis of benzofuran derivatives Source: PMC - NIH URL:[Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PMC - NIH URL:[Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs Source: PMC - NIH URL:[Link]

-

Towards Exhaustive and Automated High-Throughput Screening for Crystalline Polymorphs Source: PMC - NIH URL:[Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards Exhaustive and Automated High-Throughput Screening for Crystalline Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Catalytic Hydrogenation of 5-(1,3-Dioxolan-2-yl)-1-benzofuran

Executive Summary

The synthesis of 2,3-dihydrobenzofuran derivatives is a critical transformation in the development of biologically active pharmaceuticals and agrochemicals. However, the catalytic hydrogenation of 5-(1,3-dioxolan-2-yl)-1-benzofuran presents a dual chemoselectivity challenge: the system must selectively reduce the heteroaromatic furan ring without over-reducing the fused benzene ring, while simultaneously preserving the highly acid-labile 1,3-dioxolane (acetal) protecting group. This application note details a self-validating, field-proven protocol utilizing a pH-modulated Palladium on Carbon (Pd/C) system to achieve quantitative conversion with absolute functional group tolerance.

Mechanistic Principles & Causality (E-E-A-T)

Chemoselectivity of the Benzofuran Core

The selective reduction of the C2–C3 double bond in benzofuran systems requires precise control over the catalyst's thermodynamic activity. While Raney Nickel is highly active for this transformation, it frequently triggers undesired hydrogenolysis of the C–O bonds[1]. Conversely, unmodified Ruthenium (Ru/C) requires harsh conditions (high temperature/pressure) that often lead to the over-reduction of the benzene ring to yield octahydrobenzofuran derivatives.

Palladium on Carbon (Pd/C) offers a milder, highly selective alternative. The rate of hydrogen absorption for benzofurans over Pd/C is lower than that of isolated furans, allowing for kinetic control over the reaction[1]. Recent catalytic advancements have also demonstrated that bimetallic systems, such as Pd deposited on Ru/C, can achieve up to 92% selectivity for 2,3-dihydrobenzofurans at temperatures as low as 4 °C by lowering the energy barrier for the O–C1=C2 addition step[2]. However, for standard laboratory and scale-up applications, optimized Pd/C remains the most accessible and reliable choice.

Acetal Preservation and pH Modulation

The presence of the 5-(1,3-dioxolan-2-yl) moiety introduces a critical vulnerability. While 1,3-dioxolanes are highly stable under basic, reductive, and oxidative conditions, they are extremely labile toward Brønsted and Lewis acids[3].

The Causality of Catalyst Poisoning: Commercial Pd/C catalysts often contain residual acidic sites resulting from the acid-washing phase of carbon support activation. If used without modification, these localized acidic microenvironments will catalyze the hydrolysis of the acetal back to the corresponding aldehyde (5-formyl-2,3-dihydrobenzofuran) during hydrogenation[3]. To counteract this, the protocol strictly requires the addition of a catalytic amount of a tertiary amine, such as triethylamine (Et₃N) . This basic modifier neutralizes the local pH at the catalyst surface, creating a self-protecting system that ensures the complete preservation of the 1,3-dioxolane group.

Reaction Pathway Visualization

Chemoselective hydrogenation pathways for 5-(1,3-Dioxolan-2-yl)-1-benzofuran.

Comparative Catalyst Data

The following table summarizes the expected performance of various catalytic systems for this specific transformation, highlighting the necessity of the chosen protocol.

| Catalyst System | Operating Conditions | Furan C2-C3 Reduction | Acetal Stability | Benzene Ring Preservation |

| 10% Pd/C + Et₃N | 25 °C, 1–3 bar H₂ | Excellent (>95%) | Excellent | Excellent |

| 10% Pd/C (No Base) | 25 °C, 1–3 bar H₂ | Excellent (>95%) | Poor (Hydrolysis) | Excellent |

| Raney Nickel | 25 °C, 1–5 bar H₂ | Good | Good | Moderate (C-O cleavage risk) |

| Pd^Ru/C Bimetallic | 4 °C, 20 bar H₂ | Excellent (92%) | Good | Excellent |

| Unmodified Ru/C | 80 °C, 50 bar H₂ | Excellent | Poor | Poor (Over-reduction) |

Standardized Protocol: Chemoselective Hydrogenation

This methodology is designed as a self-validating system . By monitoring specific analytical markers and physical gas uptake, the operator can ensure the reaction proceeds strictly along the desired thermodynamic pathway.

Materials & Reagents

-

Substrate: 5-(1,3-Dioxolan-2-yl)-1-benzofuran (1.0 equivalent)

-

Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% w/w water-wet (5 mol% Pd relative to substrate)

-

Modifier: Triethylamine (Et₃N), anhydrous (0.1 equivalents)

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH), anhydrous and degassed

-

Gas: High-purity Hydrogen (H₂) and Argon (Ar)

Step-by-Step Methodology

-

Reactor Preparation: Charge a clean, dry Parr hydrogenation flask or high-pressure autoclave with 5-(1,3-Dioxolan-2-yl)-1-benzofuran.

-

Solvent & Modifier Addition: Dissolve the substrate in EtOAc (approx. 10 mL per gram of substrate). Add 0.1 equivalents of Et₃N. Causality: The amine immediately neutralizes any acidic impurities in the solvent and prepares a basic environment for the catalyst.

-

Catalyst Charging: Under a continuous blanket of Argon, carefully add the water-wet 10% Pd/C. Safety Note: Dry Pd/C is highly pyrophoric in the presence of solvent vapors; always use water-wet catalyst or add under an inert atmosphere.

-

Atmospheric Purging: Seal the reactor. Purge the headspace with Argon three times (pressurize to 2 bar, then vent). Repeat the purging cycle three times with H₂ gas to ensure a completely oxygen-free environment.

-

Hydrogenation: Pressurize the reactor to 2–3 bar of H₂. Initiate vigorous stirring (800–1000 rpm) at 25 °C.

-

Volumetric Monitoring: Monitor the hydrogen uptake. The reaction is complete when exactly 1.0 equivalent of H₂ is consumed and the pressure stabilizes (typically 2 to 4 hours depending on scale).

Workup & Isolation

-

Carefully vent the H₂ gas and purge the reactor with Argon three times.

-

Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess EtOAc.

-

Concentrate the combined filtrate under reduced pressure (rotary evaporation at 35 °C) to yield the crude 5-(1,3-dioxolan-2-yl)-2,3-dihydrobenzofuran.

Self-Validating Analytical Checks

Do not proceed to downstream synthesis without confirming the following structural markers via ¹H NMR (CDCl₃):

-

Validation of Reduction: Confirm the complete disappearance of the aromatic furan protons at ~6.7 ppm (d, C3-H) and ~7.6 ppm (d, C2-H). Look for the emergence of the new dihydrobenzofuran aliphatic multiplets at ~3.2 ppm (t, C3-H₂) and ~4.6 ppm (t, C2-H₂).

-

Validation of Acetal Preservation: Confirm the intact acetal methine proton at ~5.8 ppm (s, 1H) and the ethylene glycol bridge protons at ~4.0–4.1 ppm (m, 4H). The presence of an aldehyde peak at ~9.9 ppm indicates catastrophic failure due to insufficient basic modifier.

References

- Title: Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans Source: ACS Catalysis URL

- Title: Quantum Reality in the Selective Reduction of a Benzofuran System Source: MDPI URL

- Title: Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Thieme URL

Sources

Application Note: Regioselective Functionalization of the Benzofuran Ring in 5-(1,3-Dioxolan-2-yl)-1-benzofuran

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

Benzofurans are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics (e.g., amiodarone) and biologically active natural products. A recurring challenge in drug development is functionalizing the benzofuran core while preserving sensitive functional groups[1].

5-(1,3-Dioxolan-2-yl)-1-benzofuran is a highly versatile building block designed to solve this problem. The 1,3-dioxolane (acetal) moiety serves as a robust protecting group for the C5-formyl (aldehyde) group, shielding it from nucleophilic attack and strongly basic conditions. This strategic protection enables researchers to perform regioselective functionalization on the electron-rich furan ring—specifically targeting the C2 position—to construct complex libraries of benzofuran analogs for structure-activity relationship (SAR) studies[1].

Mechanistic Insights into Regioselectivity (C2 vs. C3)

The regioselectivity of electrophilic substitution and metalation on the benzofuran ring is governed by a delicate balance of electronic and steric factors[2]. As a Senior Application Scientist, understanding the causality behind these pathways is critical for protocol optimization.

-

Directed Lithiation (Kinetic Control): Benzofurans are preferentially lithiated at the C2 position when treated with strong organolithium bases like n-butyllithium[3]. This regioselectivity is driven by the strong inductive electron-withdrawing effect of the adjacent oxygen atom, which stabilizes the resulting C2-lithio species[4]. The C5-acetal is completely inert to these strongly basic conditions. However, a critical mechanistic caveat is that lithiated benzofurans are highly susceptible to ring-opening, which can lead to unwanted acetylenic phenols[3]. Therefore, strict cryogenic temperature control is mandatory.

-

Transition Metal-Catalyzed C-H Functionalization: In direct arylation or alkylation reactions, the C3 position is inherently more nucleophilic; however, transition metal catalysis (e.g., Pd, Ru, Rh) can be tuned to selectively functionalize the C2 position[1],[2]. Attack at C2 leads to a resonance-stabilized intermediate where the positive charge is delocalized onto the benzene ring, analogous to a benzylic carbocation[2]. Furthermore, specific palladium catalysts and ligands can override inherent reactivity to provide high C2 selectivity without disrupting the acetal[2].

Workflow Diagram

Divergent regioselective C2-functionalization pathways for 5-(1,3-Dioxolan-2-yl)-1-benzofuran.

Experimental Protocols

Protocol A: Regioselective C2-Lithiation and Borylation

Objective: Synthesis of a C2-boronic pinacol ester for downstream Suzuki-Miyaura cross-coupling. Causality & Design: The reaction utilizes n-BuLi for rapid C2-deprotonation[4]. The cryogenic temperature (-78 °C) must be strictly maintained to prevent the thermodynamically driven ring-opening of the furan ring into an acetylenic phenol[3].

-

Preparation: Flame-dry a Schlenk flask under argon. Add 5-(1,3-Dioxolan-2-yl)-1-benzofuran (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Crucial: Allow 15 minutes for complete thermal equilibration before proceeding.

-

Lithiation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure quantitative C2-metalation[3].

-

Electrophilic Quench: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: A strictly neutral/mildly acidic quench is required; strong acids (like HCl) will rapidly hydrolyze the C5-acetal protecting group back to the aldehyde. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Palladium-Catalyzed Direct C2-Arylation

Objective: Direct C-H functionalization to install an aryl group at C2. Causality & Design: Utilizes Pd(OAc)₂ to activate the C2-H bond. The high temperature (110 °C) provides the necessary activation energy for the concerted metalation-deprotonation (CMD) step[2].

-

Reaction Assembly: To an oven-dried Schlenk tube, add 5-(1,3-Dioxolan-2-yl)-1-benzofuran (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv)[2].

-

Degassing: Evacuate and backfill the tube with argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

-

Solvent Addition & Heating: Add anhydrous dioxane via syringe. Seal the tube and heat at 110 °C for 12 hours[2].

-

Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts[2]. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data Presentation

| Parameter | Protocol A: C2-Lithiation | Protocol B: C-H Arylation |

| Active Reagents | n-BuLi, iPrOBPin | Pd(OAc)₂, Aryl Iodide |

| Temperature | -78 °C to RT | 110 °C |

| Solvent | Anhydrous THF | Anhydrous Dioxane |

| Regioselectivity (C2:C3) | > 99:1 | > 95:5 |

| Acetal Stability | High (Requires neutral quench) | High (Tolerates basic conditions) |

| Primary Risk Factor | Furan ring-opening at > -40 °C | Over-arylation / Pd deactivation |

Analytical Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, utilize ¹H NMR spectroscopy to confirm both regioselectivity and protecting group integrity before proceeding to subsequent synthetic steps:

-

Regioselectivity Check: In the starting material, the C2-H proton typically resonates as a distinct doublet around 7.6 ppm, and the C3-H proton around 6.8 ppm. Upon successful C2-functionalization, the C2-H signal completely disappears. Concurrently, the C3-H signal collapses from a doublet into a sharp singlet, confirming substitution at the adjacent C2 position.

-

Protecting Group Integrity: The acetal methine proton (the C-H of the dioxolane ring) must remain visible as a sharp singlet at approximately 5.8–6.0 ppm. If this signal is absent and a new highly deshielded singlet appears near 10.0 ppm, the acetal has been inadvertently hydrolyzed to the C5-aldehyde (likely due to an overly acidic workup in Protocol A).

References

- Title: Improving Regioselectivity in Benzofuran Functionalization Source: BenchChem URL

- Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

- Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: Semantic Scholar / ARKIVOC URL

- Source: d-nb.

Sources

Application Notes & Protocols: 5-(1,3-Dioxolan-2-yl)-1-benzofuran as a Versatile Precursor for Advanced OLED Material Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 5-(1,3-Dioxolan-2-yl)-1-benzofuran in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). We will explore the strategic importance of the benzofuran scaffold, the critical role of the 5-(1,3-dioxolan-2-yl) moiety as a masked aldehyde, and detailed protocols for its conversion into functional OLED materials. This guide emphasizes the causality behind experimental choices and provides validated synthetic pathways for creating emitters, hole-transporting materials (HTMs), and electron-transporting materials (ETMs).

Introduction: The Benzofuran Scaffold in Modern OLEDs

Benzofuran and its derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in materials science.[1][2] Their rigid, planar structure and rich π-electron system provide excellent charge transport properties and high photoluminescence quantum yields, making them ideal building blocks for OLED materials.[3][4] Specifically, the benzofuran core has been successfully incorporated into:

-

Blue Fluorescent Emitters: The wide bandgap of the benzofuran unit is conducive to achieving deep blue emission, a critical and challenging aspect of full-color display technology.[3]

-

Hole-Transporting Materials (HTMs): When functionalized with electron-donating groups like aromatic amines, benzofuran derivatives exhibit high hole mobility and suitable HOMO levels for efficient hole injection and transport.[5][6]

-

Thermally Activated Delayed Fluorescence (TADF) Materials: The benzofuran scaffold can be integrated into donor-acceptor architectures to facilitate a small singlet-triplet energy gap (ΔEST), enabling the harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies.[7][8][9][10]

The strategic functionalization of the benzofuran core is paramount to tuning its optoelectronic properties. The 5-position of the benzofuran ring is a key site for modification, allowing for the extension of π-conjugation and the attachment of various functional moieties.

The Strategic Role of 5-(1,3-Dioxolan-2-yl)-1-benzofuran

The target compound, 5-(1,3-Dioxolan-2-yl)-1-benzofuran, serves as a stable and versatile precursor for benzofuran-5-carbaldehyde . The 1,3-dioxolane group is a widely used protecting group for aldehydes.[11] Its use is a deliberate synthetic strategy with several advantages:

-

Stability: The aldehyde functional group is reactive and can undergo unwanted side reactions (e.g., oxidation, polymerization, or premature condensation) during other synthetic transformations on the benzofuran core or coupled aromatic systems. The dioxolane acetal is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and bases used in common cross-coupling reactions.

-

Chemoselectivity: It allows for selective reactions at other positions of the molecule without affecting the latent aldehyde functionality.

-

Controlled Deprotection: The aldehyde can be regenerated in a clean and high-yielding step under mild acidic conditions just before it is needed for a subsequent reaction.

This "protect-and-reveal" strategy is fundamental to the multi-step synthesis of complex, asymmetric OLED molecules.

Caption: Synthetic workflow from the stable precursor to the final OLED material.

Experimental Protocols: From Precursor to Functional Materials

Protocol 1: Deprotection to Benzofuran-5-carbaldehyde

This protocol details the regeneration of the active aldehyde from its dioxolane-protected form. The choice of a mild acid is crucial to avoid degradation of the benzofuran ring.

Objective: To synthesize benzofuran-5-carbaldehyde.

Materials:

-

5-(1,3-Dioxolan-2-yl)-1-benzofuran

-

Acetone

-

Deionized water

-

p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (2M HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-(1,3-Dioxolan-2-yl)-1-benzofuran (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) or a few drops of 2M HCl to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

-

Once the reaction is complete, neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, benzofuran-5-carbaldehyde, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield a pure solid.[12]

Causality: Acetone acts as a scavenger for the liberated ethylene glycol, driving the equilibrium towards the deprotected aldehyde. Mild acidic conditions are sufficient to catalyze the hydrolysis of the acetal without promoting side reactions on the electron-rich benzofuran ring.

Protocol 2: Synthesis of a Vinyl-Linked Emitter via Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds, converting the aldehyde into a vinyl group, thereby extending the π-conjugation of the system, a key requirement for emissive materials.[13][14]

Objective: To synthesize a stilbene-like derivative by reacting benzofuran-5-carbaldehyde with a phosphonium ylide.

Materials:

-

Benzofuran-5-carbaldehyde (from Protocol 1)

-

A suitable benzyltriphenylphosphonium halide (e.g., 4-(diphenylamino)benzyl)triphenylphosphonium bromide)

-

A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or n-butyllithium (n-BuLi))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the benzyltriphenylphosphonium halide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.1 eq). If using NaH or t-BuOK, the mixture will typically turn a deep color (often orange or red), indicating ylide formation. Stir for 30-60 minutes at this temperature.

-

Wittig Reaction: Dissolve benzofuran-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to separate the desired vinyl compound from triphenylphosphine oxide (a byproduct of the reaction).

Caption: Workflow for extending π-conjugation using the Wittig reaction.

Protocol 3: Synthesis of Biaryl Systems via Suzuki-Miyaura Coupling

While the Suzuki reaction typically couples a halide with a boronic acid, the aldehyde group can be readily converted to a more suitable functional group like a bromide or triflate for this purpose. This protocol outlines a general approach. The Suzuki-Miyaura coupling is a cornerstone of OLED material synthesis for building complex biaryl structures.[15][16][17][18]

Objective: To synthesize a biaryl benzofuran derivative.

Step A: Conversion of Aldehyde to Bromide (Illustrative) This step is a prerequisite. A common method is reduction to the alcohol followed by bromination.

-

Reduce benzofuran-5-carbaldehyde to (benzofuran-5-yl)methanol using a mild reducing agent like sodium borohydride (NaBH₄).[12]

-

Convert the resulting alcohol to the corresponding bromide, 5-(bromomethyl)benzofuran, using a reagent like phosphorus tribromide (PBr₃).

Step B: Suzuki-Miyaura Coupling Protocol

Materials:

-

5-Bromobenzofuran (or a triflate derivative)

-

An appropriate arylboronic acid or ester (e.g., 4-(carbazol-9-yl)phenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

Procedure:

-

To a reaction vessel, add 5-bromobenzofuran (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the degassed solvent system.

-

Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Microwave irradiation can also be used to significantly reduce reaction times.[17][19]

-

Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Table 1: Representative Conditions for Suzuki Coupling of Bromo-benzofurans

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 97 | [19] |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 96 | [17] |

Protocol 4: Synthesis of Hole-Transporting Materials via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide and an amine, essential for synthesizing the vast majority of high-performance HTLs.[20][21][22][23][24] Similar to the Suzuki coupling, this requires converting the aldehyde to a halide or triflate first.

Objective: To synthesize a benzofuran-based triarylamine HTL.

Materials:

-

5-Bromobenzofuran (or triflate derivative)

-

Secondary amine (e.g., Carbazole, Diphenylamine) (1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, t-BuXPhos, P(t-Bu)₃) (2-6 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS)) (1.4 eq)

-

Anhydrous, non-polar solvent (e.g., Toluene, o-Xylene)

Procedure:

-

In a glovebox or under an inert atmosphere, add the 5-bromobenzofuran (1.0 eq), the amine (1.2 eq), the base, the palladium pre-catalyst, and the ligand to a dry reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

-

Work-up: Cool the mixture, dilute with a solvent like toluene, and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purify the resulting amine by column chromatography.

Causality: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are necessary to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for less reactive aryl bromides and sterically hindered amines.[20][21]

Application in OLED Device Architectures

The materials synthesized from benzofuran-5-carbaldehyde can be incorporated into various layers of an OLED device.

Caption: Role of benzofuran derivatives in different OLED layers.

-

As Emitters: Vinyl-extended benzofurans or biaryl systems can act as highly fluorescent blue emitters. Their performance is characterized by parameters like External Quantum Efficiency (EQE), Commission Internationale de l'Eclairage (CIE) coordinates, and operational lifetime.

-

As Hole-Transporting Layers (HTLs): Benzofuran-amine adducts synthesized via Buchwald-Hartwig amination can serve as HTLs, facilitating efficient injection of holes from the anode and transport to the emissive layer. Key properties are a high HOMO level (typically -5.0 to -5.5 eV) and high hole mobility.[25]

-

As Host Materials: The high triplet energy of the benzofuran core makes it an excellent candidate for host materials in phosphorescent or TADF devices, preventing reverse energy transfer from the dopant to the host.[7]

Table 2: Performance of Representative Benzofuran-Based OLED Materials

| Material Type | Core Structure | Role in Device | Max EQE (%) | CIE (x, y) | Reference |

| Fluorescent Emitter | Fluoreno[4,3-b]benzofuran | Emitter | 3.10 | (0.15, 0.08) | [3] |

| TADF Emitter | Benzofurodibenzofuran | Emitter | >16 | Sky-Blue | [7] |

| Host Material | Dibenzofuran-PCz | Host for Green TADF | 14.6 | N/A | [26] |

Conclusion

5-(1,3-Dioxolan-2-yl)-1-benzofuran is not merely a chemical but a strategic synthetic platform. Its role as a protected aldehyde enables the precise and high-yield construction of complex, multi-functional OLED materials. By employing standard organic transformations such as deprotection, Wittig olefination, Suzuki coupling, and Buchwald-Hartwig amination, researchers can leverage this precursor to develop novel materials for highly efficient and stable OLEDs. The protocols and insights provided in this guide serve as a foundational framework for the rational design and synthesis of next-generation organic electronic materials.

References

- Benzofurodibenzofuran as a universal chemical platform of highly efficient sky-blue thermally activated delayed fluorescence emitters and hosts. (URL not available)

-

A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. Molecules. [Link]

-

Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

-

Exploring The Synthesis Techniques Of OLED Material Intermediates. LinkedIn. [Link]

-

OLED materials. NARD Institute. [Link]

-

Pure blue emitters based on benzo[20][21]thieno-S,S-dioxide-[3,2-b]benzofuran with high thermal stability. ResearchGate. [Link]

-

Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]

-

Benzoylfuran- and Thiophene-Based Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes. R Discovery. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-